2,6-Dimethylpiperidine hydrochloride

Description

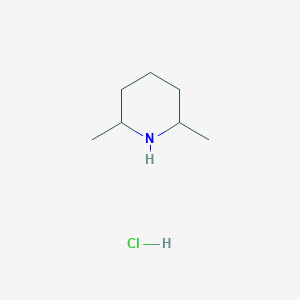

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S,6R)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-UKMDXRBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045386 | |

| Record name | cis-Nanophine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5072-45-7 | |

| Record name | cis-Nanophine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 2,6 Dimethylpiperidine Systems

Isomeric Forms: Cis and Trans Stereoisomers

2,6-Dimethylpiperidine (B1222252) exhibits two primary diastereomeric forms: cis and trans. These isomers arise from the relative orientation of the two methyl groups at the 2 and 6 positions of the piperidine (B6355638) ring wikipedia.orgacopharm.comchemeurope.comphytobank.ca.

The cis-2,6-dimethylpiperidine (B46485) isomer possesses a plane of symmetry, rendering it an achiral compound. In this configuration, both methyl groups are on the same side of the piperidine ring wikipedia.orgacopharm.com.

The trans-2,6-dimethylpiperidine isomer lacks a plane of symmetry and exists as a chiral enantiomeric pair. In this configuration, the two methyl groups are on opposite sides of the piperidine ring wikipedia.orgacopharm.com.

The preparation of 2,6-dimethylpiperidines commonly involves the reduction of 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine). This reaction typically favors the formation of the achiral cis-isomer as the predominant product wikipedia.orgacopharm.comchemeurope.comphytobank.ca. While the cis isomer is often easier to obtain, specialized synthetic routes have been developed for the selective preparation of trans-2,6-dialkylpiperidines. For instance, intramolecular amidomercuration of N-protected unsaturated amines, followed by reduction, can yield mixtures of cis and trans isomers. In some cases, this approach has resulted in a 1:2 ratio of cis to trans N-methoxycarbonyl-2,6-dimethylpiperidine, which can then be converted to their respective hydrochlorides psu.edu. Another method involving a radical-coupling reaction has also been reported to yield both cis and trans isomers psu.edu.

The distinct nature of these isomers is reflected in their physical properties, such as melting points for their hydrochloride salts, which can be used for their separation and identification. For example, trans-2,6-dimethylpiperidine hydrochloride has a reported melting point of 240-242 °C, while cis-2,6-dimethylpiperidine hydrochloride melts at a higher temperature of 286-287 °C psu.edu.

Enantiomeric Considerations: (R,R)/(S,S) and (R,S) Configurations

The (R,S)-configuration corresponds to the achiral cis stereoisomer. Due to its internal symmetry, this molecule is meso and does not have an enantiomer. It is often referred to as rel-(2R,6S)-2,6-dimethylpiperidine or (2S,6R)-2,6-dimethylpiperidine to denote its relative configuration fishersci.canih.gov.

The (R,R)/(S,S) enantiomeric pair represents the chiral trans stereoisomer. The (2R,6R) isomer is the enantiomer of the (2S,6S) isomer, and these two compounds are non-superimposable mirror images of each other wikipedia.orgacopharm.comchemeurope.comphytobank.canih.gov. These chiral trans isomers are particularly valuable in organic synthesis as building blocks for creating other enantiomerically enriched compounds, especially chiral secondary amines wikipedia.orgacopharm.comphytobank.ca.

Enantioselective synthetic strategies have been developed to obtain these specific configurations. For example, asymmetric synthesis routes for (+) and (-) trans-2,6-dimethylpiperidines have been reported, demonstrating the ability to control the stereochemistry during their formation acs.orgresearchgate.net.

Conformational Analysis and its Influence on Reactivity and Structure

The piperidine ring, being a saturated six-membered heterocycle, predominantly adopts the chair conformation, similar to cyclohexane (B81311) wikipedia.orgacopharm.comchemeurope.comphytobank.cavulcanchem.comnih.gov. The presence and relative orientation of the methyl groups at positions 2 and 6 significantly influence the conformational preferences and dynamics of 2,6-dimethylpiperidine.

For the cis-2,6-dimethylpiperidine ((R,S)-isomer) , the most stable conformation is the chair form where both methyl groups occupy the sterically favored equatorial positions wikipedia.orgacopharm.comchemeurope.comphytobank.ca. This arrangement minimizes 1,3-diaxial steric interactions.

In contrast, for specific derivatives, such as N-nitroso-cis-2,6-dimethylpiperidine, the molecule has been observed to exist predominantly in a chair conformation where both methyl groups are in axial positions. This axial orientation introduces considerable strain, estimated at 3.9 kcal/mol, due to 1,3-diaxial methyl-methyl interactions. This highlights how substituents on the nitrogen atom can alter the preferred ring conformation cdnsciencepub.com.

The 2,6-dimethyl groups introduce steric constraints that affect the ring puckering, generally promoting chair conformations that facilitate optimal hydrophobic interactions vulcanchem.com. Conformational analysis, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., proton and carbon-13 NMR), is crucial for understanding these dynamic structures and their energetic landscapes cdnsciencepub.comcdnsciencepub.com.

Mechanistic Elucidation and Reactivity Studies of 2,6 Dimethylpiperidine Hydrochloride

Catalytic Roles and Mechanisms

Cooperative and Synergistic Catalytic Systems

Cooperative catalysis, often synonymous with synergistic catalysis, represents a powerful strategy in synthetic chemistry where two or more distinct catalysts work in concert to activate different reaction components simultaneously, leading to enhanced reactivity, selectivity, or the enablement of previously unattainable transformations nih.govrsc.org. This approach leverages the strengths of multiple catalytic cycles, such as combining organocatalysis with metal catalysis or photocatalysis mdpi.comchim.it.

2,6-Dimethylpiperidine (B1222252), liberated from its hydrochloride salt, possesses a secondary amine functionality and can act as an organocatalyst. Organocatalysts, often amines, are known for their ability to activate substrates through various mechanisms, including enamine, iminium ion, or hydrogen-bonding catalysis. When integrated into cooperative systems, these organocatalysts can work alongside other catalytic species, such as Lewis acids, to achieve synergistic effects.

Detailed Research Findings:

In another context, the bulky secondary amine, cis-2,6-dimethylpiperidine (B46485), has been evaluated in the reductive amination of carboxylic acids under H₂ using a heterogeneous Pt–Mo catalyst. In this specific catalytic system, the reaction utilizing cis-2,6-dimethylpiperidine as the amine component resulted in a low yield of 7%. This finding suggests that while 2,6-dimethylpiperidine can be explored in certain catalytic reductive amination scenarios, its steric hindrance or other factors may limit its effectiveness in specific cooperative heterogeneous systems, especially when compared to less hindered amines rsc.org.

The inherent basicity of 2,6-dimethylpiperidine phytobank.ca makes it a suitable candidate for roles where base catalysis is required, which can then be synergistically combined with Lewis acid activation or other catalytic modes. The existence of different stereoisomers, such as the achiral (R,S)-isomer and the chiral (R,R)/(S,S) enantiomeric pair phytobank.cawikipedia.org, also offers potential for developing enantioselective cooperative catalytic systems by utilizing chiral 2,6-dimethylpiperidine derivatives.

Data Tables:

While extensive quantitative data on the cooperative performance of 2,6-dimethylpiperidine hydrochloride itself is limited in the provided context, the following table summarizes a direct finding related to the catalytic application of 2,6-dimethylpiperidine:

| Catalytic System Type | Amine Component | Reaction | Observed Outcome/Yield | Reference |

| Heterogeneous Pt-Mo Catalysis | cis-2,6-Dimethylpiperidine | Reductive amination of carboxylic acids | 7% Yield | rsc.org |

| Binary Organo-Metal Catalysis (Ligand) | 2,6-Dimethylpiperidine (as Ldmp) | Ring-Opening Polymerization (ROP) of Lactones | Component of "new binary catalysts" | researchgate.net |

Computational Chemistry and Theoretical Characterization of 2,6 Dimethylpiperidine Architectures

Quantum Chemical Studies on Molecular Geometry and Stability

Quantum chemical studies are essential for determining the most stable arrangements of atoms in a molecule and understanding their energetic preferences. For piperidine (B6355638) rings, including 2,6-dimethylpiperidine (B1222252) derivatives, the chair conformation is typically the most stable, with substituents preferring equatorial positions to minimize steric strain phytobank.caiucr.org.

Ab initio methods and Density Functional Theory (DFT) are widely utilized for the geometry optimization of organic molecules. For piperidine derivatives, such as 1-amino-2,6-dimethylpiperidine (B1295051) (ADP), researchers have employed DFT methods, specifically the B3LYP functional, coupled with basis sets like 6-31+G(d,p) or 6-311G(d,p) researchgate.netresearchgate.netorientjchem.orgresearchgate.netasianpubs.orgbookpi.org. These calculations aim to identify the lowest energy molecular structures (optimized geometries) and to compute harmonic vibrational frequencies that correlate with experimental spectroscopic data researchgate.netresearchgate.netorientjchem.org. The theoretical structural parameters, including bond lengths, bond angles, and dihedral angles, are derived from these optimized geometries orientjchem.orgnih.gov. For instance, studies on substituted piperidone phenyl hydrazines utilized the B3LYP method with a 6-311G(d,p) basis set for geometry optimization asianpubs.orgbookpi.org. The choice of basis set and functional is critical for achieving a balance between computational cost and accuracy orientjchem.org.

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure provides critical insights into a molecule's chemical reactivity, stability, and potential interactions. Key descriptors derived from quantum chemical calculations help in predicting chemical behavior.

Frontier Molecular Orbital (FMO) analysis, specifically examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for predicting a molecule's reactivity wuxibiology.com. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability physchemres.orgwuxibiology.com. The energy difference between the HOMO and LUMO (the energy gap, ΔE) is a crucial indicator of chemical stability and reactivity: a smaller energy gap often suggests higher chemical reactivity, while a larger gap indicates greater stability iucr.orgnih.govwuxibiology.comresearchgate.net.

Computational studies on piperidine derivatives, such as 1-amino-2,6-dimethylpiperidine (ADP) and other substituted piperidine phenyl hydrazines, have routinely predicted HOMO and LUMO energies using DFT methods like B3LYP researchgate.netelixirpublishers.comasianpubs.orgbookpi.orgresearchgate.net. While direct HOMO-LUMO values for 2,6-Dimethylpiperidine hydrochloride were not found, the methodology would involve calculating these orbitals to understand its electron transfer characteristics.

Natural Bond Orbital (NBO) analysis provides a method to describe the electron distribution within a molecule in terms of localized Lewis-like orbitals and to quantify charge transfer interactions researchgate.netelixirpublishers.com. This analysis helps in understanding intramolecular interactions, hyperconjugation, and electron delocalization, which are significant for molecular stability and reactivity researchgate.netelixirpublishers.com. For piperidine derivatives, NBO analysis has been performed to explain charge delocalization due to intramolecular interactions researchgate.netelixirpublishers.com. For 2,6-Dimethylpiperidine hydrochloride, NBO analysis would reveal the nature of bonding, lone pair interactions, and the extent of charge transfer within the piperidine ring and involving the protonated nitrogen.

Molecular Electrostatic Potential (MEP) mapping is a powerful tool to visualize the charge distribution and identify potential reactive sites within a molecule orientjchem.orgasianpubs.orgbookpi.orgresearchgate.netnih.govresearchgate.net. An MEP map depicts regions of positive (electron-deficient, typically blue) and negative (electron-rich, typically red) electrostatic potential on the molecular surface orientjchem.orgasianpubs.orgbookpi.orgresearchgate.netiucr.org. The negative regions are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack orientjchem.org. This mapping provides functional information about the reactive sections of a molecule, aiding in predicting its interactions in chemical reactions orientjchem.orgasianpubs.orgbookpi.orgresearchgate.net. For 2,6-Dimethylpiperidine hydrochloride, MEP mapping would illustrate the impact of the protonated nitrogen and the counterion on the electron density distribution across the piperidine ring, thereby indicating its preferred sites for intermolecular interactions.

Spectroscopic Parameter Predictions

Computational methods are indispensable for predicting and interpreting spectroscopic data, providing a deeper understanding of molecular structures and electronic properties. For 2,6-dimethylpiperidine hydrochloride, these predictions can aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural elucidation, and computational methods, particularly Density Functional Theory (DFT), have become crucial for predicting NMR chemical shifts frontiersin.orgrsc.orgresearchgate.net. These calculations enable researchers to obtain theoretical ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental spectra to confirm proposed structures or differentiate between various isomers and conformations rsc.org.

A notable example demonstrating this capability involves 1-amino-2,6-dimethylpiperidine (ADP), a closely related derivative of 2,6-dimethylpiperidine. Studies have reported the prediction of both ¹H and ¹³C NMR chemical shift values for ADP using ab initio and DFT calculations researchgate.netresearchgate.net. Specifically, calculations were performed using the B3LYP functional with a 6-31+G(d,p) basis set in the gas phase researchgate.netresearchgate.net. This computational approach allows for a detailed interpretation of the NMR spectra by correlating calculated isotropic shielding values to experimental chemical shifts researchgate.netmdpi.com. The accuracy of these predictions is paramount for reliable spectroscopic parameter interpretation researchgate.net.

While direct detailed computed NMR data for 2,6-dimethylpiperidine hydrochloride were not found in the immediate search, the methodologies successfully applied to 1-amino-2,6-dimethylpiperidine are directly transferable and equally effective for predicting the NMR spectroscopic parameters of 2,6-dimethylpiperidine hydrochloride due to their structural similarities. The predictive power of DFT in NMR spectroscopy is continually being enhanced, with advancements in machine learning protocols offering real-time predictions with DFT-comparable accuracy frontiersin.orgrsc.org.

Vibrational Frequency Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides unique fingerprints of molecular vibrations, offering insights into bond strengths, functional groups, and molecular symmetry. Computational methods are extensively used to calculate harmonic vibrational frequencies and analyze bonding features, thereby aiding in the assignment of experimental vibrational spectra researchgate.netresearchgate.netfaccts.dechemrxiv.org.

For 1-amino-2,6-dimethylpiperidine (ADP), combined experimental and theoretical studies have reported the calculation of its harmonic vibrational frequencies using ab initio (Hartree-Fock, HF) and DFT (B3LYP) methods with the 6-31+G(d,p) basis set researchgate.net. These computational analyses allowed for a detailed interpretation of the recorded FTIR and FT-Raman spectra researchgate.net. Such theoretical predictions are crucial for distinguishing between various vibrational modes and understanding the complex interplay of atomic motions within the molecule.

Although specific calculated vibrational frequency tables for 2,6-dimethylpiperidine hydrochloride are not provided in the search results, the established computational approaches applied to other dimethylpiperidine derivatives demonstrate the capacity to accurately predict the vibrational spectra for 2,6-dimethylpiperidine hydrochloride. This enables a comprehensive theoretical characterization of its vibrational modes, which is invaluable for correlating experimental FTIR and FT-Raman data with specific molecular structures and conformations.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for elucidating complex chemical reaction mechanisms, providing detailed insights into reaction pathways, transition states, intermediates, and activation energies smu.edu. This understanding is critical for optimizing synthetic routes and designing new chemical processes. For piperidine and its derivatives, computational studies have been instrumental in unraveling various reaction pathways.

Density Functional Theory (DFT) is a frequently employed method for reaction mechanism elucidation due to its balance of accuracy and computational cost researchgate.netacs.orgrsc.org. By constructing potential energy surfaces (PES), researchers can identify reactant and product minima, as well as the first-order saddle points (transition states) that connect them smu.edu. The intrinsic reaction coordinate (IRC) path can be computed to trace the minimum energy pathway from a transition state to reactants and products, providing a comprehensive understanding of the reaction trajectory smu.edu.

Examples of computational elucidation of reaction mechanisms involving piperidine and its derivatives include:

SNAr Reactions: Computational studies have investigated the nucleophilic aromatic substitution (SNAr) reactions of piperidine with dinitropyridine derivatives. These studies, typically employing quantum mechanical methods like DFT, reveal concerted SNAr mechanisms, providing insights into activation energies and thermodynamic feasibility researchgate.net. Such investigations are valuable for understanding reactivity and designing new compounds with desired properties, such as potential SARS-CoV-2 inhibitors researchgate.net.

Base-Catalyzed Rearrangements: Quantum-chemical studies have been performed on base-catalyzed reactions and rearrangements of environmentally relevant N-chloro-piperidines. These studies assessed the thermochemistry of various rearrangement reactions using different computational methods (e.g., MP2, MP4, QCISD, B3LYP, B2PLYP), providing crucial information on their chemical fate uni-muenchen.de.

Knoevenagel Condensation: The mechanism of piperidine-catalyzed Knoevenagel condensation reactions has been elucidated through theoretical calculations. These studies determined the free energy profiles of the reactions, identifying key intermediates like carbinolamine and iminium ions, and characterizing transition states involved in steps such as carbinolamine formation and piperidine catalyst elimination acs.org.

These computational approaches allow for a detailed analysis of bond breaking and bond forming processes, the stability of transient intermediates, and the factors that govern reaction selectivity and rates smu.edursc.orgresearchgate.net. While specific reaction mechanisms for 2,6-dimethylpiperidine hydrochloride were not detailed in the search, the established methodologies applied to other piperidine derivatives are directly applicable to studying reactions involving 2,6-dimethylpiperidine hydrochloride, providing a robust framework for its chemical transformations.

Advanced Analytical Methodologies for Research on 2,6 Dimethylpiperidine Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and spatial arrangement of atoms within 2,6-dimethylpiperidine (B1222252) hydrochloride.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for elucidating the molecular structure and assigning the stereochemistry of 2,6-dimethylpiperidine hydrochloride. The distinct magnetic environments of the protons and carbons within the piperidine (B6355638) ring and its methyl substituents provide characteristic signals.

For 2,6-dimethylpiperidine hydrochloride, ¹H NMR spectroscopy is instrumental in identifying the chemical shifts and coupling patterns of the protons on the methyl groups and the piperidine ring. The chemical shifts of protons adjacent to the nitrogen atom are particularly sensitive to its protonation state. The coupling constants between vicinal protons help determine the relative orientation of substituents, which is critical for distinguishing between cis and trans isomers, as well as the (R,R)/(S,S) enantiomeric pair versus the achiral (R,S) isomer fishersci.no. The symmetry of the molecule, especially the cis and trans forms, results in distinct splitting patterns and chemical shifts for equivalent protons.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbons directly bearing the methyl groups and those within the ring backbone are unique to the specific stereoisomer and substitution pattern. For piperidine derivatives, ¹³C NMR is sensitive to conformational preferences and the presence of methyl groups fishersci.no. While specific ¹H and ¹³C NMR data for 2,6-dimethylpiperidine hydrochloride are typically available in spectral databases, enabling direct comparison for identification and characterization americanelements.com, precise numerical data directly extracted from search results for the hydrochloride form was not available. However, such data is routinely obtained for structural confirmation and stereochemical analysis of related piperidine compounds.

Table 1: Representative NMR Parameters for Piperidine Derivatives (Illustrative)

| NMR Type | Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H NMR | CH₃ | ~0.8 - 1.5 | Presence and environment of methyl groups |

| Ring CH | ~1.0 - 4.0 | Connectivity, ring conformation, and protonation effects on nitrogen-adjacent protons | |

| ¹³C NMR | CH₃ | ~15 - 30 | Presence and environment of methyl carbons |

| Ring C | ~20 - 60 | Carbon backbone structure, substitution pattern, and ring conformation |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy offer complementary insights into the vibrational modes of 2,6-dimethylpiperidine hydrochloride, providing information about its functional groups and molecular symmetry. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures inelastic scattering of light.

For 2,6-dimethylpiperidine hydrochloride, characteristic absorption bands are expected for the C-H stretching vibrations from the methyl groups and the piperidine ring (typically around 2800-3000 cm⁻¹) wikipedia.org. The protonated nitrogen in the hydrochloride salt will manifest as broad N-H stretching bands, often in the region of 2500-3000 cm⁻¹, overlapping with C-H stretches, indicative of the ammonium (B1175870) ion americanelements.com. The piperidine ring also exhibits characteristic skeletal vibrations in the fingerprint region (below 1500 cm⁻¹), which can be sensitive to conformational differences and stereoisomerism.

Raman spectroscopy complements IR by detecting vibrations that involve a change in polarizability, often strong for non-polar bonds and symmetric stretches. While specific Raman data for 2,6-dimethylpiperidine hydrochloride was not directly available, the technique is widely used for vibrational analysis of organic compounds and their salts guidetopharmacology.orgnih.govamericanelements.comfishersci.ca. For instance, a related compound, 1-amino-2,6-dimethylpiperidine (B1295051), has reported FTIR and FT-Raman spectra guidetopharmacology.orgnih.govfishersci.ca. The analysis of both IR and Raman spectra can provide a more complete picture of the compound's vibrational characteristics, aiding in structural confirmation and identifying the presence of the hydrochloride moiety.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of 2,6-dimethylpiperidine hydrochloride. HRMS provides highly accurate mass-to-charge (m/z) ratios, typically allowing for the determination of the molecular formula based on the monoisotopic mass americanelements.comuni.lu. For 2,6-dimethylpiperidine hydrochloride (C₇H₁₆ClN), the calculated monoisotopic mass is 149.0971272 Da for the C₇H₁₆N⁺ ion (protonated 2,6-dimethylpiperidine) and the chloride counterion americanelements.com. In electrospray ionization (ESI) HRMS, the protonated molecule ([M+H]⁺) is typically observed.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS) or by analyzing the fragmentation patterns in electron ionization (EI) mass spectrometry (e.g., GC-MS), provide vital structural information. The fragmentation pathways of piperidine derivatives are well-documented and often involve the cleavage of bonds within the ring, leading to characteristic fragment ions. For example, iminium ions formed from 2,6-dimethylpiperidine moieties show specific fragmentation pathways, yielding secondary product ions that are indicative of the piperidine core structure mims.com. The analysis of these fragmentation patterns helps confirm the connectivity of atoms and differentiate between structural isomers that might have the same exact mass.

Table 2: HRMS Data Characteristics (Illustrative)

| Parameter | Description |

| Exact Mass (C₇H₁₆N⁺) | Calculated monoisotopic mass for the protonated 2,6-dimethylpiperidine moiety. For C₇H₁₆N⁺, the exact mass is 114.1283 Da (calculated from C7H15N + H, as the chloride is a counterion). The full formula of the salt is C7H16ClN, with a molecular weight of 149.66 g/mol americanelements.com. HRMS for a related piperidine derivative showed observed [M+H]⁺ values very close to calculated (e.g., Calculated: 274.1802, Found: 274.1800) fishersci.no. |

| Fragmentation Ions | Typical fragmentation patterns for piperidine rings often involve alpha-cleavage to the nitrogen atom or retro-Diels-Alder reactions. The formation of iminium ions is common mims.com. These patterns yield characteristic m/z values that can be matched against theoretical fragmentation pathways for structural confirmation. |

Chromatographic Separation and Characterization

Chromatographic techniques are essential for the separation, isolation, and quantification of 2,6-dimethylpiperidine hydrochloride, especially for resolving its stereoisomers and assessing purity.

Gas-Liquid Chromatography (GLC) for Isomer Separation and Purity Analysis

Gas-Liquid Chromatography (GLC), often coupled with detection methods like flame ionization detection (FID) or mass spectrometry (GC-MS), is a powerful technique for separating volatile compounds and their isomers based on their differential partitioning between a liquid stationary phase and a gas mobile phase. It is particularly valuable for the analysis of 2,6-dimethylpiperidine, which exists as cis and trans stereoisomers, and their hydrochloride salts.

Research has demonstrated the utility of GLC for separating the cis and trans isomers of 2,6-dimethylpiperidine. For instance, a study reported using GLC with a 3% OV 225 column at 100 °C to separate these isomers, observing a ratio of 62:38 for the free base mixture, which then yielded the corresponding hydrochlorides upon subsequent treatment. This highlights GLC's capability for purity analysis and for determining the isomeric composition of 2,6-dimethylpiperidine, whether as the free base before salt formation or potentially by derivatization if the hydrochloride itself is not sufficiently volatile or stable under GC conditions. GLC is routinely used for purity assessments, with reported purities exceeding 99.0% for cis-2,6-dimethylpiperidine (B46485) via GC(T) analysis.

Table 3: Example GLC Conditions for 2,6-Dimethylpiperidine Isomers

| Parameter | Detail | Purpose |

| Stationary Phase | 3% OV 225 | Provides separation based on polarity and boiling point, allowing for resolution of cis and trans isomers due to their differing interactions with the phase. |

| Column Oven Temp. | 100 °C | Optimized temperature for adequate elution and separation of the isomers. |

| Application | Isomer separation, purity analysis | Enables determination of isomeric ratios and overall purity of 2,6-dimethylpiperidine and its hydrochloride derivative if suitable. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analytical and preparative separation of 2,6-dimethylpiperidine hydrochloride, particularly for its non-volatile nature and the separation of its stereoisomers. HPLC operates by differential partitioning between a liquid mobile phase and a solid stationary phase.

For 2,6-dimethylpiperidine hydrochloride, reversed-phase HPLC (RP-HPLC) is commonly employed, often using C18 columns. The mobile phase typically consists of an aqueous buffer (e.g., containing phosphate (B84403) or phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with pH adjustment to optimize the retention and peak shape of the protonated amine. UV detection is frequently used, with detection wavelengths optimized for the compound (e.g., 212 nm for related compounds like mexiletine (B70256) hydrochloride which also has a substituted amine structure wikipedia.org). HPLC is widely recognized for its ability to determine purity and quantify components in mixtures.

Crucially, HPLC, particularly chiral HPLC, is essential for separating the enantiomeric forms of 2,6-dimethylpiperidine hydrochloride, namely the (R,R) and (S,S) isomers. Chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., Daicel Chiralpak AD-H), are designed to interact differently with each enantiomer, leading to their separation fishersci.no. This is vital for applications where the biological activity or chemical behavior of one enantiomer differs from the other. For instance, enantiomeric excess determination of related piperidine compounds has been successfully achieved using chiral HPLC with specific solvent systems (e.g., hexane/2-propanol = 40/1) fishersci.no. Preparative HPLC allows for the isolation of larger quantities of pure stereoisomers for further research or application.

Table 4: Example HPLC Conditions for Piperidine Derivatives (Illustrative)

| Parameter | Analytical Separation (General RP-HPLC) | Preparative/Chiral Separation (Chiral HPLC) |

| Column | Inertsil C18 (250 × 4.6 mm I.D.) | Daicel Chiralpak AD-H, AS-H, or CHIRALCEL OD-H (4.6 mm × 25 cm) fishersci.no |

| Mobile Phase | Water with 0.1% phosphoric acid:acetonitrile (32:68, V:V) or 50 mM Na₂HPO₄-acetonitrile (60+40, pH 2.4) wikipedia.org | Hexane/2-propanol (40/1) fishersci.no |

| Flow Rate | 1.0 mL/min or 1.5 mL min⁻¹ | 0.5 mL/min fishersci.no |

| Detector | UV at 212 nm wikipedia.org or 232 nm (for related hydrochlorides) | UV (wavelength dependent on analyte) |

| Application | Purity analysis, quantification of components | Enantiomeric excess determination, isolation of pure stereoisomers. Chiral HPLC allows for the differentiation of two chiral molecules (enantiomers) based on their interaction with a chiral stationary phase, which forms transient diastereomeric complexes. |

Compound Names and PubChem CIDs

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a crucial technique for determining the enantiomeric excess (ee) of 2,6-dimethylpiperidine hydrochloride. The ability to separate and quantify the individual enantiomers, especially the (R,R)/(S,S) pair, is essential for studies requiring high enantiomeric purity. This is particularly relevant given that the trans-2,6-dimethylpiperidine enantiomers are attractive chiral secondary amine building blocks phytobank.ca.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a common approach for this purpose google.comthieme-connect.de. For instance, a Daicel Chiralpak AD-H column, with a mobile phase of hexane/2-propanol, has been utilized for enantiomeric excess determination of other chiral compounds, demonstrating the applicability of such systems to related structures . Specific examples have shown successful determination of 100% enantiomeric excess for trans-2,6-dimethylpiperidine using chiral HPLC google.com.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for chiral analysis, often in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) thieme-connect.deresearchgate.net. These agents interact differently with the enantiomers, leading to distinct signals in the NMR spectrum, from which enantiomeric purity can be calculated. For example, Mosher's acid derivatives have been shown to exhibit NMR chiral recognition phenomena, leading to signal splitting in ¹³C NMR and ¹H,¹³C HSQC spectra for compounds such as 1,2-dimethylpiperidine (B3055814) researchgate.net. While not directly for 2,6-dimethylpiperidine hydrochloride, this illustrates the principle for related piperidine derivatives.

Capillary gas chromatography (GC) on a chiral stationary phase is another method used to separate amino acid enantiomers and determine their purity, a technique applicable to other chiral amines like 2,6-dimethylpiperidine cat-online.com. The quantitative resolvability of the sample is a prerequisite for methods involving chiral stationary phases thieme-connect.de.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization involves modifying an analyte's functional groups to enhance its analytical properties, such as volatility, chromatographic behavior, detectability, or to facilitate specific separations gcms.czsigmaaldrich.comobrnutafaza.hrjfda-online.com. For 2,6-dimethylpiperidine hydrochloride, derivatization primarily targets its secondary amine group.

Improvement of Volatility for Gas Chromatography

Gas chromatography (GC) requires analytes to be volatile and thermally stable sigmaaldrich.comobrnutafaza.hrjfda-online.com. Compounds with polar functional groups, like the amine in 2,6-dimethylpiperidine hydrochloride, often exhibit poor volatility due to intermolecular interactions such as hydrogen bonding phenomenex.comgreyhoundchrom.com. Derivatization addresses this by replacing active hydrogens on polar groups with non-polar moieties, thereby reducing polarity and enhancing volatility gcms.czsigmaaldrich.comobrnutafaza.hrjfda-online.comphenomenex.comgreyhoundchrom.comsigmaaldrich.com.

Silylation is the most widely used derivatization technique for GC, accounting for over 80% of derivatization reactions obrnutafaza.hrchemcoplus.co.jp. It involves replacing an active hydrogen with an alkylsilyl group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) obrnutafaza.hrsigmaaldrich.comchemcoplus.co.jp. The resulting silyl (B83357) derivatives are more volatile, less polar, and more thermally stable than their parent compounds, leading to improved GC separation and enhanced detection obrnutafaza.hrchemcoplus.co.jp.

Common silylating reagents applicable to amines include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-trimethylsilylimidazole (TMSI), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.comphenomenex.comsigmaaldrich.comchemcoplus.co.jp. Catalysts like trimethylchlorosilane (TMCS) can be added to enhance the silylation of sterically hindered groups and improve the silyl donor strength of reagents like BSTFA phenomenex.comchemcoplus.co.jp. The ease of derivatization for functional groups with silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide sigmaaldrich.com.

For GC-MS applications, MTBSTFA is particularly useful as it forms derivatives that provide easily interpreted mass spectra with a high molecular ion concentration, often presenting a characteristic fragment at M-57 (loss of C₄H₉) obrnutafaza.hrsigmaaldrich.com. These TBDMS derivatives are also significantly more stable to hydrolysis (10⁴ times) compared to TMS ethers obrnutafaza.hrsigmaaldrich.comchemcoplus.co.jp.

A summary of common silylation reagents and their properties:

| Reagent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Advantages | Disadvantages/Considerations |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) chemcoplus.co.jp | 257.4 | 40 (12 mmHg) | Powerful trimethylsilyl donor, volatile derivatives, reacts with a wide range of compounds. | May not react with some amides, secondary amines, and hindered hydroxyl groups; requires TMCS as catalyst for hindered groups. |

| N-trimethylsilylimidazole (TMSI) phenomenex.com | - | - | Common for hydroxyls and carboxylic acids, suitable for phenols and thiols, can be used neat or with solvent. | Imidazole byproduct has a high boiling point (256 °C), which can impact GC system maintenance. |

| Hexamethyldisilazane (HMDS) chemcoplus.co.jp | - | - | Weak TMS donor, but effective and fast when catalyzed by TMCS. | Slow and less effective as a sole reagent; requires catalytic amounts of TMCS for efficient derivatization. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) obrnutafaza.hrsigmaaldrich.com | - | - | Forms stable TBDMS derivatives (10⁴ times more stable than TMS ethers), produces easily interpreted MS. | Chromatographic retention times are longer due to the larger protecting group. |

Enhancement of Ionization Efficiency for Mass Spectrometry

Derivatization is frequently employed in mass spectrometry (MS) to improve detection sensitivity, especially for electrospray ionization (ESI), by converting neutral analytes into ionic species or by introducing groups with high proton affinity rsc.orgresearchgate.netnsf.govrowan.edumdpi.comresearchgate.netmdpi.com. This is particularly important for compounds that ionize poorly in their native form.

For compounds like 2,6-dimethylpiperidine hydrochloride, which possess an amine group, derivatization can significantly enhance ionization in positive ion mode ESI. The principle involves incorporating a positively charged moiety or a group with high proton affinity into the molecule, which facilitates protonation and signal intensification rsc.orgnsf.govrowan.edumdpi.comresearchgate.netmdpi.com.

A notable example of this strategy is the use of N-(4-aminophenyl)piperidine (AMPP) as a derivatization tag nsf.govrowan.edumdpi.comnih.gov. While primarily investigated for organic acids, AMPP derivatization has shown substantial improvements in detection limits (25- to 2100-fold) and sensitivity (at least 200-fold) by increasing proton affinity and enabling detection in positive ion mode SFC-MS and LC-MS nsf.govrowan.edunih.gov. The underlying concept of introducing a strong basic site is directly applicable to improving the ionization of amine-containing compounds like 2,6-dimethylpiperidine hydrochloride.

Dansyl chloride is another reagent mentioned for derivatizing secondary amine groups to improve ionization in MS researchgate.net. This type of derivatization can increase the detection sensitivity and selectivity of the analysis rsc.org.

The stability of iminium ions, which can be formed from piperidine moieties, during fragmentation in mass spectrometry, is also a relevant consideration for structural elucidation researchgate.net. Derivatization can influence fragmentation pathways, providing characteristic ions that aid in identification and structural analysis obrnutafaza.hrjfda-online.com.

Facilitation of Chiral Separations

Chemical derivatization plays a vital role in facilitating chiral separations, particularly when direct separation of enantiomers on chiral stationary phases is challenging or when using achiral columns. The primary strategy involves reacting enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers thieme-connect.dejfda-online.com. Diastereomers possess different physical and chemical properties, including boiling points and retention times, which allows their separation on conventional achiral chromatographic columns thieme-connect.dejfda-online.com.

For amines like 2,6-dimethylpiperidine, common chiral derivatizing agents include chiral carboxylic acids (e.g., Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives), or chiral chloroformates. The formation of diastereomeric amides or carbamates allows for their resolution. For example, complexes of Mosher's acid derivative with racemic 1,2-dimethylpiperidine have demonstrated NMR chiral recognition, leading to distinct signals for the diastereomers researchgate.net.

This approach avoids the need for specialized chiral stationary phases, which can sometimes be less robust or have limited applicability for certain compounds. By converting enantiomers into diastereomers, the analytical chemist can leverage the well-established methodologies of achiral chromatography (both GC and HPLC) for efficient separation and subsequent quantification of the enantiomeric excess jfda-online.com.

A data table illustrating the concept of chiral derivatization and subsequent separation:

| Parent Compound | Derivatizing Agent (Chiral) | Derivative Type | Separation Method | Expected Outcome |

| (R,R)/(S,S)-2,6-Dimethylpiperidine | Mosher's Acid Chloride | Diastereomeric Amides | Achiral GC or HPLC | Separation of (R,R)-Mosher amide and (S,S)-Mosher amide |

| (R,R)/(S,S)-2,6-Dimethylpiperidine | Chiral Isocyanate | Diastereomeric Ureas | Achiral GC or HPLC | Separation of (R,R)-Urea and (S,S)-Urea |

Q & A

Q. What are the recommended methods for synthesizing 2,6-Dimethylpiperidine hydrochloride in laboratory settings?

The hydrochloride salt is typically synthesized by reacting 2,6-dimethylpiperidine with hydrochloric acid. This acid-base reaction requires careful pH control to ensure complete protonation. Purification is achieved via recrystallization using solvents like ethanol or acetone. Characterization of the product should include melting point determination and spectroscopic validation (e.g., NMR, IR) to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing 2,6-Dimethylpiperidine hydrochloride?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For verifying proton and carbon environments in the piperidine ring and methyl groups.

- X-ray Crystallography : To resolve crystal structure and confirm stereochemistry using programs like SHELX .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity and detecting impurities.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition profiles .

Q. What safety protocols are critical when handling 2,6-Dimethylpiperidine hydrochloride?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Storage : Store at -20°C in airtight containers to prevent degradation .

- Emergency Procedures : Immediate flushing with water for accidental exposure, followed by medical consultation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of 2,6-Dimethylpiperidine hydrochloride?

Discrepancies may arise from differences in synthesis conditions or purification methods. To address this:

- Perform differential scanning calorimetry (DSC) to validate melting points.

- Compare solubility in standardized solvents (e.g., water, ethanol) under controlled temperatures.

- Publish detailed experimental conditions (e.g., humidity, purity of reagents) to enable cross-study validation .

Q. What strategies optimize reaction yields during the synthesis of 2,6-Dimethylpiperidine hydrochloride derivatives?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve intermediate stability.

- Process Intensification : Adopt continuous-flow systems for scalable and reproducible synthesis, as demonstrated in analogous piperidine derivatives .

Q. How can stereochemical purity be ensured in enantiomeric forms of 2,6-Dimethylpiperidine hydrochloride?

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers.

- Optical Rotation Analysis : Compare observed rotation with literature values for (R,R)- or (S,S)-isomers.

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during synthesis to favor desired stereoisomers .

Q. What advanced analytical methods detect trace impurities in 2,6-Dimethylpiperidine hydrochloride?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies impurities at ppm levels by correlating retention times with mass fragments.

- ¹³C NMR Spectroscopy : Detects residual solvents or byproducts through distinct carbon signals.

- Reference Standards : Use certified impurities (e.g., EP/Pharmaceutical standards) for method validation .

Data Contradiction and Methodological Challenges

Q. How should researchers address conflicting data on the biological activity of 2,6-Dimethylpiperidine hydrochloride analogs?

- Dose-Response Studies : Re-evaluate activity across a broader concentration range.

- Structural Elucidation : Confirm analog purity and stereochemistry to rule out confounding factors.

- Meta-Analysis : Compare datasets from multiple studies to identify trends or methodological biases .

Q. What experimental designs mitigate challenges in crystallizing 2,6-Dimethylpiperidine hydrochloride for X-ray studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.